molecular formula C25H38ClNO2 B2412702 1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1215673-03-2

1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride

Cat. No. B2412702
M. Wt: 420.03
InChI Key: SWEMWMIROKATPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C25H38ClNO2 and its molecular weight is 420.03. The purity is usually 95%.
BenchChem offers high-quality 1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride' involves the protection of the hydroxyl group of 3-(4-benzylpiperidin-1-yl)propan-2-ol, followed by the coupling of the protected alcohol with 1-adamantanol. The final step involves the deprotection of the hydroxyl group to obtain the target compound.

Starting Materials
3-(4-benzylpiperidin-1-yl)propan-2-ol, 1-adamantanol, Hydrochloric acid, Sodium hydroxide, Methanol, Diethyl ether, Chloroform, Triethylamine, N,N-Dimethylformamide, N,N-Dimethylacetamide, Pyridine, Acetic anhydride, Sodium bicarbonate, Sodium sulfate

Reaction
Protection of the hydroxyl group of 3-(4-benzylpiperidin-1-yl)propan-2-ol using acetic anhydride and pyridine to obtain the corresponding acetate ester., Coupling of the protected alcohol with 1-adamantanol using triethylamine and N,N-dimethylformamide as the solvent to obtain the protected target compound., Deprotection of the hydroxyl group using hydrochloric acid in methanol to obtain the final product as a hydrochloride salt., Purification of the product using diethyl ether and chloroform, followed by drying over sodium sulfate.

properties

IUPAC Name

1-(1-adamantyloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37NO2.ClH/c27-24(18-28-25-14-21-11-22(15-25)13-23(12-21)16-25)17-26-8-6-20(7-9-26)10-19-4-2-1-3-5-19;/h1-5,20-24,27H,6-18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEMWMIROKATPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC(COC34CC5CC(C3)CC(C5)C4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride

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